

3-Benzodioxol-5-yl-benzoic acid spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Benzo[1,3]dioxol-5-yl-benzoic acid

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A comprehensive analysis of the spectroscopic properties of 3-Benzodioxol-5-yl-benzoic acid is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its constituent chemical moieties. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for the spectroscopic analysis of novel biphenyl carboxylic acids.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for 3-Benzodioxol-5-yl-benzoic acid, the following tables summarize the predicted spectroscopic data. These predictions are derived from the known spectral characteristics of benzoic acid and 1,3-benzodioxole, which form the core structure of the target molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the benzoic acid ring, the benzodioxole ring, and the methylene bridge of the dioxole group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Carboxylic Acid (-COOH)	~12.0 - 13.0	Singlet (broad)	-
Aromatic (Benzoic Acid Ring)	~7.5 - 8.2	Multiplet	~7-8
Aromatic (Benzodioxole Ring)	~6.8 - 7.2	Multiplet	~8
Methylene (-O-CH ₂ -O-)	~6.0	Singlet	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)	~165 - 175
Aromatic (C-COOH)	~128 - 132
Aromatic (Benzoic Acid Ring)	~128 - 134
Aromatic (Benzodioxole Ring)	~108 - 148
Methylene (-O-CH ₂ -O-)	~101
Aromatic (Quaternary)	~130 - 150

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1710 - 1680	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong
C-O Stretch (Ether)	1250 - 1000	Strong

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will reveal the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[M]^+$) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound ($C_{14}H_{10}O_4$), which is 242.23 g/mol .[\[1\]](#)

m/z	Predicted Fragment
242	$[M]^+$
225	$[M - OH]^+$
197	$[M - COOH]^+$
168	$[M - COOH - CHO]^+$
139	$[C_7H_5O_2]^+$
105	$[C_7H_5O]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-Benzodioxol-5-yl-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrument:** A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

- **ATR Method:**
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
- KBr Pellet Method:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[6\]](#)
 - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

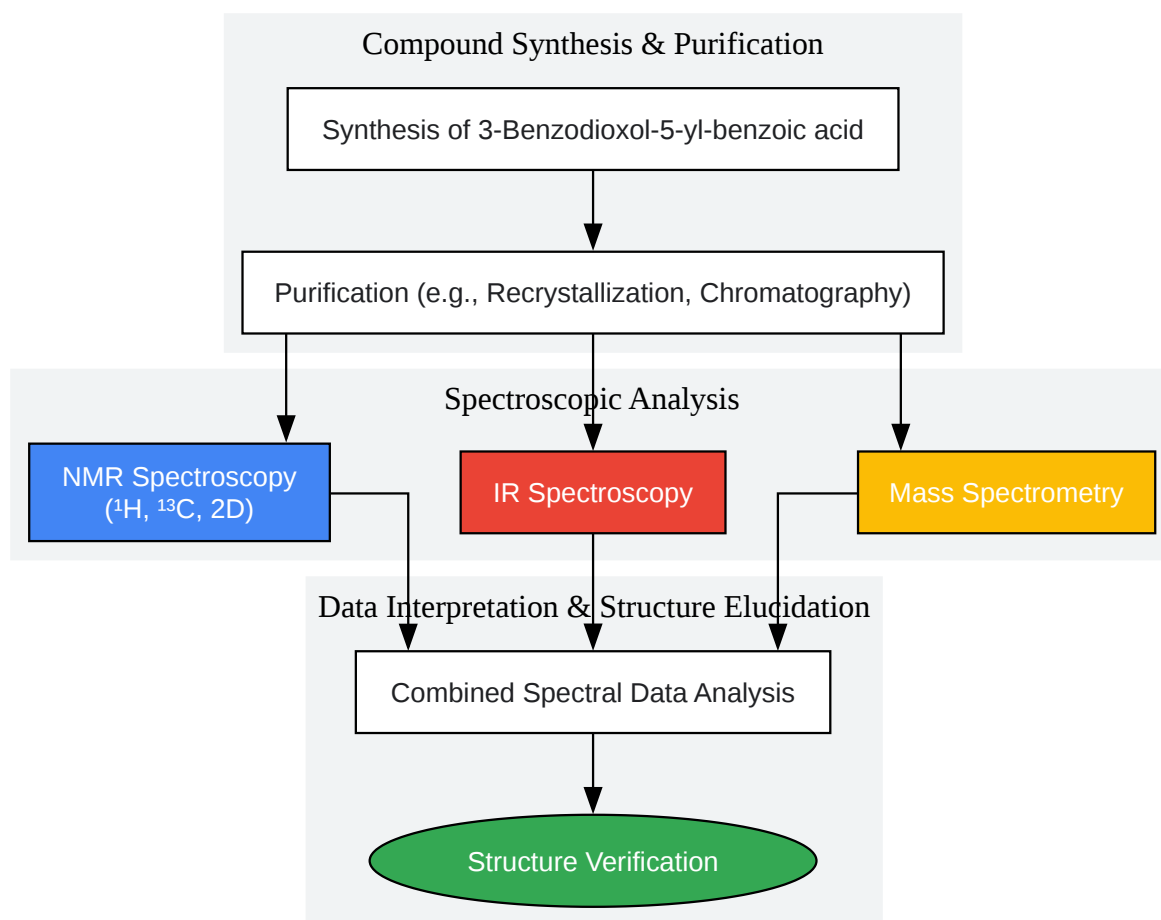
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of such organic molecules.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Use a standard electron energy of 70 eV for ionization.
- Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
- Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to aid in structure elucidation.

Visualization of Analytical Workflow

Since no specific signaling pathways for 3-Benzodioxol-5-yl-benzoic acid are documented, the following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound of this class.



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Caption: Workflow for Spectroscopic Analysis.

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